Inulotriose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

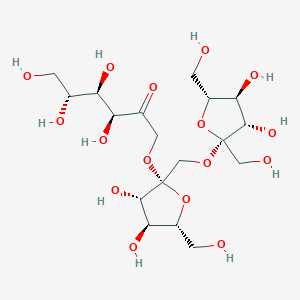

Inulotriose is an oligosaccharide composed of three fructose units linked by β-2,1-glycosidic bonds. It is a product of the enzymatic hydrolysis of inulin, a polysaccharide found in various plants such as chicory and Jerusalem artichoke.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Inulotriose is primarily produced through the enzymatic hydrolysis of inulin using endoinulinase. The enzyme cleaves the internal β-2,1-glycosidic bonds of inulin, resulting in the formation of this compound along with other inulooligosaccharides .

Industrial Production Methods: Industrial production of this compound involves the cultivation of microorganisms such as Aspergillus niger, which produce inulinase enzymes. The process includes the extraction of inulin from plant sources, followed by enzymatic hydrolysis under controlled conditions of pH and temperature to optimize the yield of this compound .

Análisis De Reacciones Químicas

Types of Reactions: Inulotriose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed by inulinase enzymes to produce fructose units.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound to produce corresponding acids.

Glycosylation: Glycosylation reactions can be carried out using glycosyltransferases to attach additional sugar units to this compound

Major Products Formed:

Hydrolysis: Fructose

Oxidation: Corresponding acids

Glycosylation: Extended oligosaccharides

Aplicaciones Científicas De Investigación

Inulotriose has a wide range of applications in scientific research:

Chemistry: Used as a substrate for studying enzyme kinetics and mechanisms of inulinase enzymes.

Biology: Investigated for its prebiotic effects, promoting the growth of beneficial gut bacteria such as Bifidobacteria and Lactobacillus.

Medicine: Explored for its potential in improving gut health, enhancing mineral absorption, and modulating immune responses.

Industry: Utilized in the production of functional foods, dietary supplements, and as a low-calorie sweetener .

Mecanismo De Acción

Inulotriose exerts its effects primarily through its prebiotic properties. It serves as a substrate for beneficial gut bacteria, promoting their growth and activity. This leads to the production of short-chain fatty acids, which have various health benefits, including improved gut barrier function, enhanced mineral absorption, and modulation of the immune system .

Comparación Con Compuestos Similares

Inulotetraose: Composed of four fructose units.

Inulopentaose: Composed of five fructose units.

Fructooligosaccharides: A group of oligosaccharides composed of short chains of fructose molecules.

Comparison: Inulotriose is unique due to its specific chain length and the resulting functional properties. Compared to inulotetraose and inulopentaose, this compound has a shorter chain length, which may influence its solubility, sweetness, and prebiotic efficacy. Fructooligosaccharides, on the other hand, encompass a broader range of oligosaccharides, including this compound, and are widely recognized for their prebiotic benefits .

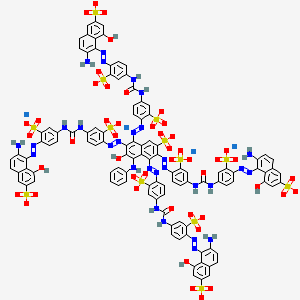

Propiedades

Número CAS |

58208-59-6 |

|---|---|

Fórmula molecular |

C18H32O16 |

Peso molecular |

504.4 g/mol |

Nombre IUPAC |

(3S,4R,5R)-1-[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5,6-tetrahydroxyhexan-2-one |

InChI |

InChI=1S/C18H32O16/c19-1-7(23)11(25)12(26)8(24)4-31-18(16(30)14(28)10(3-21)34-18)6-32-17(5-22)15(29)13(27)9(2-20)33-17/h7,9-16,19-23,25-30H,1-6H2/t7-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-/m1/s1 |

Clave InChI |

UVEIHXHNEIMXTD-VORSWSGSSA-N |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)OCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(O1)(CO)OCC2(C(C(C(O2)CO)O)O)OCC(=O)C(C(C(CO)O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate](/img/structure/B12754238.png)